molecular formula C9H10ClN3O3 B1215231 2/',3/'-Didehydro-2/',3/'-dideoxy-5-chlorocytidine CAS No. 124743-30-2

2/',3/'-Didehydro-2/',3/'-dideoxy-5-chlorocytidine

Cat. No.: B1215231
CAS No.: 124743-30-2
M. Wt: 243.65 g/mol
InChI Key: KOERXKFNWWUHEL-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has modifications that make it useful in various scientific and medical applications. This compound is particularly noted for its potential antiviral properties, especially against HIV.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine typically involves the transformation of ribonucleosides into their corresponding 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives. This process includes radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous Bu3SnH and AIBN, respectively .

Industrial Production Methods

An economical process for large-scale production involves the use of deoxyuridine derivatives as raw materials. This method is cost-effective and allows for easy reaction, separation, and purification .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include tris(trimethylsilyl)silane, 1,1’-azobis(cyclohexanecarbonitrile), and bromoethane. The conditions often involve radical deoxygenation and the use of environmentally friendly reagents .

Major Products Formed

The major products formed from these reactions are various 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives, which have significant antiviral properties .

Scientific Research Applications

2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine has several scientific research applications:

    Chemistry: It is used in the synthesis of other nucleoside analogs.

    Biology: It is studied for its potential antiviral properties, particularly against HIV.

    Medicine: It is explored as a potential therapeutic agent for viral infections.

    Industry: It is used in the production of antiviral drugs

Mechanism of Action

The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-5-chlorocytidine involves its incorporation into viral DNA, where it acts as a chain terminator. The lack of a 3’-OH group in the incorporated nucleoside analog prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .

Comparison with Similar Compounds

Properties

CAS No.

124743-30-2

Molecular Formula

C9H10ClN3O3

Molecular Weight

243.65 g/mol

IUPAC Name

4-amino-5-chloro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H10ClN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1

InChI Key

KOERXKFNWWUHEL-CAHLUQPWSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Cl

SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)Cl

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)Cl

124743-30-2

Synonyms

2',3'-didehydro-2',3'-dideoxy-5-chlorocytidine
D4CC

Origin of Product

United States

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